molecular formula C5H8N2S B6154097 1,4-dimethyl-1H-pyrazole-5-thiol CAS No. 2228984-29-8

1,4-dimethyl-1H-pyrazole-5-thiol

Cat. No.: B6154097
CAS No.: 2228984-29-8
M. Wt: 128.2
InChI Key:
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Description

1,4-Dimethyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and a thiol group at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-pyrazole-5-thiol can be synthesized through several methodsFor instance, the reaction of acetylacetone with hydrazine hydrate forms a pyrazole intermediate, which can then be treated with sulfur sources like thiourea or hydrogen sulfide to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclocondensation and thiolation reactions. Green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dimethyl-1H-pyrazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, influencing cellular processes. These interactions can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological functions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-5-thiol: Similar structure but different substitution pattern.

    1,4-Dimethyl-1H-pyrazole-3-thiol: Thiol group at a different position.

    1,4-Dimethyl-1H-pyrazole-5-sulfonic acid: Oxidized form of the thiol compound.

Uniqueness

1,4-Dimethyl-1H-pyrazole-5-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

CAS No.

2228984-29-8

Molecular Formula

C5H8N2S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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